molecular formula C11H11BrN2Si B12991831 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile

5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile

Cat. No.: B12991831
M. Wt: 279.21 g/mol
InChI Key: IBSVJTOHJBHRKO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11BrN2Si It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with trimethylsilylacetylene. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used to deprotonate reactants and facilitate reactions.

    Inert Atmosphere: Often nitrogen or argon, to prevent oxidation and other side reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile depends on the specific application and the chemical reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the substituent group. The trimethylsilyl group can be removed under specific conditions to reveal a reactive alkyne group, which can further participate in additional chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science.

Biological Activity

5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a bromine atom and a trimethylsilylethynyl group. This unique configuration contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trimethylsilylethynyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate the activity of nuclear receptors, influencing gene expression related to drug metabolism and detoxification processes.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays.

  • Cytotoxicity Assays : Research indicates that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer cells, with an IC50 value indicating effective potency.
  • Mechanistic Studies : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Drug Interaction Studies : The compound has been evaluated for its interactions with common drug-metabolizing enzymes, such as cytochrome P450 isoforms. Preliminary results indicate potential for both inhibition and induction, suggesting a dual role in drug metabolism.

Case Study 1: Anticancer Activity

A study published in 2023 examined the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound significantly inhibited the growth of colorectal cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through intrinsic pathways .

Case Study 2: Hepatic Function Modulation

Another investigation focused on the compound's effects on hepatic functions via modulation of nuclear receptors such as CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor). The findings revealed that it acts as a dual agonist for these receptors, enhancing fatty acid oxidation and biotransformation processes in liver cells .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityBreast Cancer15.4Apoptosis induction
CytotoxicityColorectal Cancer12.8Cell cycle arrest
Enzyme InhibitionCYP450 IsoformsVariableCompetitive inhibition
Receptor AgonismHepatic CellsN/ADual agonism (CAR/PXR)

Properties

Molecular Formula

C11H11BrN2Si

Molecular Weight

279.21 g/mol

IUPAC Name

5-bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H11BrN2Si/c1-15(2,3)5-4-11-9(7-13)6-10(12)8-14-11/h6,8H,1-3H3

InChI Key

IBSVJTOHJBHRKO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

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